![molecular formula C16H16ClNO2 B5697005 N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B5697005.png)
N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide, commonly known as Tropisetron, is a chemical compound that is widely used in scientific research for its unique properties. Tropisetron belongs to the class of serotonin receptor antagonists and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
Tropisetron exerts its pharmacological effects by blocking the 5-HT3 receptors, which are widely distributed in the central and peripheral nervous systems. The 5-HT3 receptors are involved in the regulation of various physiological processes, including nausea and vomiting, anxiety, pain, and mood. Tropisetron binds to the 5-HT3 receptors and prevents the binding of serotonin, thereby reducing the activity of the receptor and its downstream effects.
Biochemical and Physiological Effects:
Tropisetron has been shown to have a wide range of biochemical and physiological effects, including the reduction of nausea and vomiting, the modulation of anxiety and pain, and the improvement of cognitive function. Tropisetron has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Tropisetron has several advantages for lab experiments, including its high potency and selectivity for the 5-HT3 receptors, its well-characterized pharmacological effects, and its availability as a commercial drug. However, Tropisetron also has some limitations, including its potential off-target effects, its limited solubility in water, and its potential for drug-drug interactions.
Zukünftige Richtungen
There are several future directions for the research on Tropisetron, including the development of novel analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its molecular mechanisms of action. Additionally, the use of Tropisetron in combination with other drugs or therapies may provide synergistic effects and improve its efficacy. Further studies are needed to fully understand the potential of Tropisetron in various fields of research.
Conclusion:
In conclusion, Tropisetron is a potent 5-HT3 receptor antagonist that has been extensively studied for its potential therapeutic applications in various medical conditions. Tropisetron has a well-characterized mechanism of action and a wide range of biochemical and physiological effects. Although Tropisetron has some limitations, it remains a valuable tool for scientific research and has the potential to provide novel insights into the underlying mechanisms of various diseases. Further studies are needed to fully realize the potential of Tropisetron in various fields of research.
Synthesemethoden
Tropisetron can be synthesized through several methods, including the reaction of 3-methoxybenzoic acid with 2-(3-chlorophenyl)ethylamine in the presence of a coupling agent. Another method involves the reaction of 2-(3-chlorophenyl)ethylamine with 3-methoxybenzoyl chloride in the presence of a base. The yield of Tropisetron can be optimized by varying the reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
Tropisetron has been extensively studied for its potential therapeutic applications in various medical conditions, including chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and migraine headaches. Tropisetron is a potent 5-HT3 receptor antagonist that blocks the action of serotonin in the gastrointestinal tract and central nervous system, thereby reducing nausea and vomiting. Tropisetron has also been shown to have anxiolytic and analgesic effects, making it a potential candidate for the treatment of anxiety disorders and chronic pain.
Eigenschaften
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-7-3-5-13(11-15)16(19)18-9-8-12-4-2-6-14(17)10-12/h2-7,10-11H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNQODUGKLKXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)
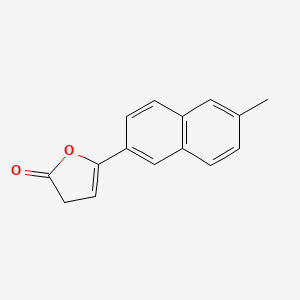
![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)
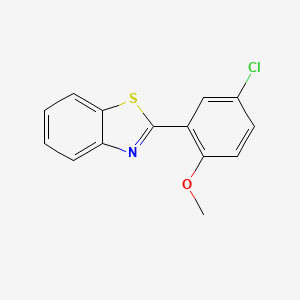


![4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5696939.png)
![N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)
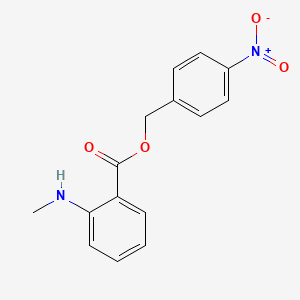
![3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)
![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)
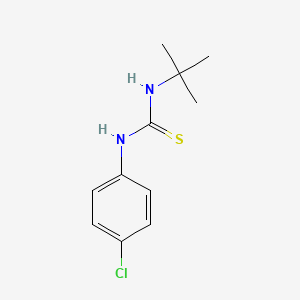
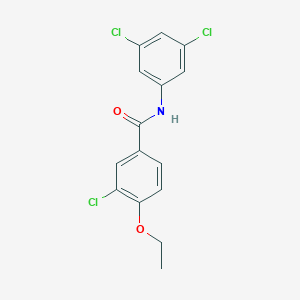
![N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)